molecular formula C14H14O5 B13943910 6-Hydroxy-4,5-dimethoxy-2-naphthalenecarboxylic acid methyl ester

6-Hydroxy-4,5-dimethoxy-2-naphthalenecarboxylic acid methyl ester

Cat. No.: B13943910
M. Wt: 262.26 g/mol
InChI Key: BVTQILUXDZGLAO-UHFFFAOYSA-N
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Description

6-Hydroxy-4,5-dimethoxy-2-naphthalenecarboxylic acid methyl ester is an organic compound with a complex structure that includes a naphthalene ring system substituted with hydroxy, methoxy, and carboxylic acid ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4,5-dimethoxy-2-naphthalenecarboxylic acid methyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene derivatives that are functionalized with hydroxy and methoxy groups.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

    Purification: The product is purified through recrystallization or chromatography to obtain the desired ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification reactions using continuous flow reactors to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4,5-dimethoxy-2-naphthalenecarboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 6-oxo-4,5-dimethoxy-2-naphthalenecarboxylic acid methyl ester.

    Reduction: Formation of 6-hydroxy-4,5-dimethoxy-2-naphthalenemethanol.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

6-Hydroxy-4,5-dimethoxy-2-naphthalenecarboxylic acid methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-4,5-dimethoxy-2-naphthalenecarboxylic acid methyl ester involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which may further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxy-4-hydroxybenzaldehyde: Similar structure with hydroxy and methoxy groups on a benzene ring.

    2,6-Naphthalenedicarboxylic acid, dimethyl ester: Similar naphthalene ring system with carboxylic acid ester groups.

Uniqueness

6-Hydroxy-4,5-dimethoxy-2-naphthalenecarboxylic acid methyl ester is unique due to the specific positioning of the hydroxy and methoxy groups on the naphthalene ring, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

methyl 6-hydroxy-4,5-dimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C14H14O5/c1-17-11-7-9(14(16)19-3)6-8-4-5-10(15)13(18-2)12(8)11/h4-7,15H,1-3H3

InChI Key

BVTQILUXDZGLAO-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)OC)C=CC(=C2OC)O

Origin of Product

United States

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